Bevirimat dimeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bevirimat dimeglumine is an investigational anti-Human Immunodeficiency Virus (HIV) drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum . It is known for its unique mechanism of action, inhibiting the maturation of HIV particles, which makes it a promising candidate in the treatment of HIV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bevirimat is synthesized through activity-directed derivatization of betulinic acid. The addition of a dimethylsuccinyl side chain at position 3 of betulinic acid enhances its anti-HIV activity significantly . The synthetic route involves multiple steps, including esterification and selective oxidation reactions.
Industrial Production Methods: Industrial production of bevirimat involves large-scale synthesis of betulinic acid derivatives, followed by purification and formulation processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bevirimat undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of functional groups such as dimethylsuccinyl at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethylsuccinic anhydride.
Major Products: The major product formed from these reactions is bevirimat, with its enhanced anti-HIV activity due to the presence of the dimethylsuccinyl side chain .
Scientific Research Applications
Chemistry: Used as a model compound for studying the synthesis and modification of betulinic acid derivatives.
Biology: Investigated for its effects on viral maturation and replication processes.
Medicine: Explored as a potential therapeutic agent for the treatment of HIV infections.
Industry: Potential use in the development of novel antiviral drugs.
Mechanism of Action
Bevirimat exerts its effects by specifically inhibiting the cleavage of the capsid protein from the spacer peptide 1 (SP1) in the HIV Gag polyprotein . This inhibition prevents the maturation of HIV particles, leading to the production of non-infectious viral particles . The molecular target of bevirimat is the Gag polyprotein, and the pathway involved is the inhibition of protease-mediated cleavage .
Comparison with Similar Compounds
Betulinic Acid: The parent compound from which bevirimat is derived.
PA-457: Another derivative of betulinic acid with similar anti-HIV activity.
Uniqueness of Bevirimat: Bevirimat is unique due to its specific inhibition of the final cleavage step in the HIV maturation process, which is not targeted by other anti-HIV drugs . This unique mechanism of action makes bevirimat a valuable addition to the arsenal of anti-HIV therapies .
Properties
CAS No. |
823821-85-8 |
---|---|
Molecular Formula |
C50H90N2O16 |
Molecular Weight |
975.3 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C36H56O6.2C7H17NO5/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41);2*4-13H,2-3H2,1H3/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-;2*4-,5+,6+,7+/m000/s1 |
InChI Key |
TXIOIJSYWOLKNU-FLQODOFBSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Synonyms |
3-O-(3',3'-dimethylsuccinyl)betulinic acid bevirimat MPC-4326 PA 457 PA-457 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.